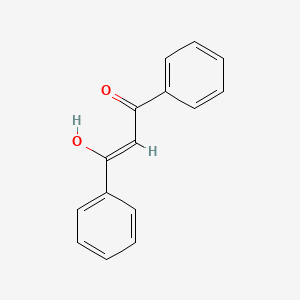

3-Hydroxy-1,3-diphenyl-2-propen-1-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H12O2 |

|---|---|

Molecular Weight |

224.25 g/mol |

IUPAC Name |

(Z)-3-hydroxy-1,3-diphenylprop-2-en-1-one |

InChI |

InChI=1S/C15H12O2/c16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13/h1-11,16H/b14-11- |

InChI Key |

RZCYUOWKJNUVBF-KAMYIIQDSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=C/C(=O)C2=CC=CC=C2)/O |

Canonical SMILES |

C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Mechanistic Investigations

Elucidation of Reaction Pathways for 3-Hydroxy-1,3-diphenyl-2-propen-1-one Formation

The formation of this compound is a classic example of a crossed aldol (B89426) condensation, a reaction that can be catalyzed by either a base or an acid. The mechanism of this reaction has been a subject of detailed study to understand the roles of catalysts and intermediates.

Detailed Mechanisms of Aldol Condensation Variants

The Claisen-Schmidt condensation, a type of aldol condensation, is the cornerstone for synthesizing α,β-unsaturated ketones by reacting a ketone with an aromatic aldehyde. chemistry-online.com This reaction is feasible because aromatic aldehydes, like benzaldehyde (B42025), lack α-hydrogens, preventing self-condensation and favoring reaction with the ketone. chemistry-online.com

In the presence of a base, such as sodium hydroxide (B78521), the reaction is initiated by the deprotonation of the α-carbon of acetophenone (B1666503), which is the acidic proton, to form a resonance-stabilized enolate ion. byjus.comtcu.edu This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde. byjus.comyoutube.com The resulting alkoxide intermediate is then protonated, typically by the solvent (e.g., water), to yield the β-hydroxy ketone, this compound. byjus.com This initial product is also known as an aldol adduct. masterorganicchemistry.com Under the reaction conditions, especially with heating, this β-hydroxy ketone readily undergoes dehydration (loss of a water molecule) to form the more stable, conjugated system of 1,3-diphenyl-2-propen-1-one, commonly known as chalcone (B49325). byjus.commasterorganicchemistry.com The reaction between benzaldehyde and acetophenone in the presence of dilute sodium hydroxide is a classic example of a crossed aldol condensation. testbook.com

Enolate Formation: A base abstracts an α-hydrogen from acetophenone to form a resonance-stabilized enolate. byjus.com

Nucleophilic Attack: The enolate attacks the carbonyl carbon of benzaldehyde. youtube.com

Protonation: The resulting alkoxide intermediate is protonated to form the β-hydroxy ketone. youtube.com

Dehydration: The β-hydroxy ketone eliminates a molecule of water to form the α,β-unsaturated ketone (chalcone). byjus.com

Under acidic conditions, the reaction proceeds through an enol intermediate. The first step involves the protonation of the carbonyl oxygen of acetophenone by an acid catalyst. tcu.edu This is followed by tautomerization to form the enol. The enol, acting as a nucleophile, then attacks the protonated carbonyl carbon of benzaldehyde, which has been activated by the acid catalyst. tcu.edu Subsequent deprotonation and dehydration lead to the formation of the final α,β-unsaturated ketone product. Kinetic studies of the acid-catalyzed aldol condensation of benzaldehyde and acetophenone have been conducted to elucidate the mechanism. acs.orgacs.org

Kinetic and Equilibrium Studies of Hydration and Dehydration in Formation Processes

The formation of chalcone from its β-hydroxy ketone intermediate involves a reversible hydration-dehydration process. A comprehensive kinetic study of the hydration and aldolization/dealdolization reactions of chalcone (1,3-diphenyl-2-propen-1-one) in aqueous sodium hydroxide solutions has been conducted. This study determined all four rate constants necessary to describe these processes.

| Rate Constant | Value (at ionic strength 0.1) | Description |

| k12 | 10.5 ± 0.5 × 10−4 M−1 s−1 | Hydroxide catalyzed hydration of chalcone |

| k21 | 0.026 ± 0.002 M−1 s−1 | Hydroxide catalyzed dehydration of the β-hydroxy ketone |

| k23 | 0.194 ± 0.017 M−1 s−1 | Hydroxide catalyzed retro-aldol reaction of the β-hydroxy ketone |

| k32 | 0.84 ± 0.12 M−2 s−1 | Hydroxide catalyzed aldol addition of benzaldehyde and acetophenone |

Data sourced from a study on the retroaldol reaction of chalcone.

The corresponding equilibrium constants for aldol adduct formation and dehydration were determined to be 4.3 M−1 and 25, respectively. Further research has established that the rate-limiting step in the base-catalyzed aldol condensation of benzaldehydes with acetophenones to produce chalcones is the final elimination of the hydroxide ion and the formation of the C=C double bond. escholarship.org

Stereoselective Control in Beta-Hydroxy Ketone Synthesis

The synthesis of the β-hydroxy ketone intermediate, this compound, presents an opportunity for stereoselective control, as a new stereocenter is created during the reaction. While the subsequent dehydration to chalcone eliminates this stereocenter, the stereoselective synthesis of β-hydroxy ketones is a significant area of research in organic chemistry.

Achieving stereocontrol in aldol reactions can be accomplished through various strategies, including the use of chiral auxiliaries, chiral catalysts, or substrate-controlled methods. For instance, asymmetric aldol reactions have been developed that provide high levels of stereocontrol. These methods often involve the use of pre-formed metal enolates (e.g., lithium, boron, or zinc enolates) in conjunction with chiral ligands or auxiliaries. The geometry of the enolate (E or Z) and the nature of the metal cation and ligands play a crucial role in determining the stereochemical outcome of the reaction. While specific studies on the highly stereoselective synthesis of this compound are not extensively detailed in the provided context, the general principles of stereoselective aldol reactions are applicable.

Modern Approaches in the Synthesis of this compound and its Derivatives

While the Claisen-Schmidt condensation remains the most common method for synthesizing chalcones, several modern synthetic strategies have been developed to improve yields, reduce reaction times, and employ more environmentally friendly conditions. nih.gov

Recent advancements in chalcone synthesis include the use of:

Microwave Irradiation: This technique has been shown to significantly accelerate the Claisen-Schmidt condensation, often leading to higher yields in shorter reaction times compared to conventional heating methods. ekb.eg

Ultrasound-Aided Synthesis: Sonication provides an alternative energy source that can enhance the rate of the condensation reaction, offering a green and efficient method for chalcone synthesis. ekb.eg

Grignard Reaction: An alternative synthetic route involves the Grignard reaction of an appropriate aldehyde followed by oxidation. nih.govresearchgate.net

Wittig Reaction: The Wittig olefination provides a reliable method for the formation of the α,β-unsaturated system of chalcones from benzaldehyde and a suitable phosphonium (B103445) ylide. ekb.eg

Coupling Reactions: Modern cross-coupling reactions, such as the Suzuki and Sonogashira couplings, have also been employed in the synthesis of chalcone scaffolds. ekb.eg

One-Pot Syntheses: The development of one-pot methods, where multiple reaction steps are carried out in a single reaction vessel, offers an efficient and atom-economical approach to chalcone derivatives. ekb.eg

Fries' Rearrangement: The photo-Fries rearrangement of phenyl cinnamates has been utilized to synthesize 2'-hydroxychalcones. ekb.eg

Catalytic Asymmetric Synthesis Strategies

The development of catalytic asymmetric methods for the synthesis of chiral chalcone derivatives represents a significant advancement in the field. These strategies aim to control the stereochemistry of the final product, which is crucial for its biological activity. An effective approach involves the use of chiral organocatalysts, such as cinchona alkaloid squaramides, to catalyze the asymmetric addition of nucleophiles to chalcone precursors. bas.bg

For instance, the asymmetric Michael addition of nitromethane (B149229) to a chalcone derivative can be efficiently catalyzed by a chiral cinchona alkaloid squaramide. bas.bg This reaction proceeds under mild conditions and can afford the corresponding chiral chalcone derivatives in moderate to high yields with excellent enantioselectivities, often up to 99% enantiomeric excess (ee). bas.bg The catalyst's chiral environment directs the approach of the nucleophile to the chalcone, resulting in the preferential formation of one enantiomer.

Table 1: Catalyst Screening for the Asymmetric Addition of Nitromethane to a Chalcone Derivative bas.bg

| Catalyst | Solvent | Temperature (°C) | Yield (%) | ee (%) |

| Q1 | Dichloromethane | Room Temp | - | 60 |

| Q2 | Dichloromethane | Room Temp | - | 45 |

| Q3 | Dichloromethane | Room Temp | - | 70 |

| Q4 | Dichloromethane | Room Temp | 55 | 96 |

As this table indicates, the choice of catalyst has a significant impact on the enantioselectivity of the reaction, with catalyst Q4 providing the highest enantiomeric excess.

Green Chemistry Methodologies

In line with the principles of green chemistry, several eco-friendly methods for the synthesis of chalcones have been developed. These methodologies focus on reducing waste, minimizing the use of hazardous solvents, and improving energy efficiency.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly reducing reaction times and often improving yields. researchgate.net In the context of chalcone synthesis, microwave-assisted Claisen-Schmidt condensation of an appropriate acetophenone and benzaldehyde can be completed in minutes, compared to several hours required for conventional heating methods. researchgate.net This technique can also be performed under solvent-free conditions, further enhancing its green credentials. researchgate.net For example, the condensation of aryl ketones and aldehydes using iodine-impregnated alumina (B75360) under microwave activation can produce chalcones in 79-95% yield in less than two minutes without any solvent. researchgate.net

Ultrasound-Assisted Synthesis: Sonication, or the use of ultrasound, is another green technique that can accelerate chemical reactions. Ultrasound-assisted Claisen-Schmidt condensation for chalcone synthesis has been shown to be more effective than conventional methods, offering shorter reaction times, lower energy consumption, and higher yields.

Solvent-Free Synthesis and Grinding Techniques: The elimination of organic solvents is a key goal of green chemistry. Solvent-free synthesis of chalcones can be achieved by grinding the reactants, such as a benzaldehyde and an acetophenone, with a solid base catalyst like sodium hydroxide using a mortar and pestle. nih.govgoogle.comnih.govekb.eg This mechanochemical approach is simple, highly efficient, and environmentally friendly, often yielding pure products in high yields (76-86%) within minutes. nih.gov

Table 2: Comparison of Conventional and Green Synthetic Methods for Chalcones

| Method | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |

| Conventional (Stirring) | Aqueous NaOH | Ethanol | 62-75 min | 62-72 | nih.gov |

| Microwave-Assisted | Iodine-Alumina | Solvent-Free | < 2 min | 79-95 | researchgate.net |

| Grinding | Solid NaOH | Solvent-Free | ~5 min | 76-86 | nih.gov |

Utility of Organometallic Reagents in Selective Transformations

Organometallic reagents are indispensable tools in organic synthesis, enabling a wide range of selective transformations. In the synthesis of this compound and its analogs, organolithium and organocuprate (Gilman) reagents are particularly useful.

Organolithium Reagents: These are highly reactive compounds that act as strong bases and nucleophiles. scribd.com They can be used to deprotonate acidic protons or add to carbonyl groups. scribd.com In the context of chalcone synthesis, an organolithium reagent could be used to generate an enolate from acetophenone, which then undergoes a nucleophilic addition to benzaldehyde.

Organocuprates (Gilman Reagents): Gilman reagents (R₂CuLi) are softer nucleophiles compared to Grignard and organolithium reagents. organic-chemistry.org This property allows for selective 1,4-conjugate addition to α,β-unsaturated ketones, a key reaction in the modification of the chalcone scaffold. organic-chemistry.org They are generally prepared by the reaction of an organolithium reagent with a copper(I) salt. nih.gov

Iron(III) Catalyzed Domino Processes for Beta'-Hydroxy Alpha,Beta-Unsaturated Ketones

Iron, being an earth-abundant and non-toxic metal, is an attractive catalyst for organic transformations. Iron(III) catalysts have been employed in various domino reactions, which involve a cascade of sequential reactions in a single pot, leading to the efficient construction of complex molecules. nih.gov While a direct iron(III)-catalyzed domino process for the synthesis of beta'-hydroxy alpha,beta-unsaturated ketones is not extensively documented, the principles of iron-catalyzed aldol-type reactions can be applied.

An iron(III) catalyst can act as a Lewis acid to activate a carbonyl group, facilitating a nucleophilic attack. A plausible domino sequence for the synthesis of a β-hydroxy ketone could involve an iron-catalyzed aldol reaction between an aldehyde and a ketone. doaj.org For instance, an iron catalyst could facilitate the condensation of benzaldehyde and acetophenone to form the initial aldol adduct, which upon dehydration would yield the chalcone. Further elaboration of the chalcone structure through another iron-catalyzed step could potentially lead to the desired beta'-hydroxy derivative. The development of such domino processes is an active area of research, aiming to improve the efficiency and sustainability of organic synthesis. nih.gov

Grignard Reactions Coupled with Oxidation Protocols

A versatile approach to the synthesis of 1,3-diphenyl-2-propen-1-one derivatives involves the use of Grignard reagents. researchgate.net This method typically starts with the reaction of a suitable aldehyde with a Grignard reagent to form a secondary alcohol. researchgate.net Subsequent oxidation of this alcohol yields the desired α,β-unsaturated ketone.

For the synthesis of this compound, this would involve the reaction of an appropriate substituted benzaldehyde with a phenylmagnesium halide. The resulting diaryl-substituted secondary alcohol would then be oxidized using a suitable oxidizing agent to afford the final chalcone product. This two-step sequence offers a high degree of flexibility in introducing various substituents onto the aromatic rings. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon bonds in organic synthesis. The Suzuki and Heck reactions are particularly relevant for the synthesis of chalcones. rsc.orgresearchgate.net

Suzuki Coupling: The Suzuki coupling reaction involves the palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate. nih.govathabascau.ca For the synthesis of chalcones, two main strategies can be employed: the coupling of a cinnamoyl chloride with a phenylboronic acid, or the coupling of a benzoyl chloride with a phenylvinylboronic acid. nih.govathabascau.ca These reactions are typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base. athabascau.ca

Heck Reaction: The Heck reaction is the palladium-catalyzed reaction of an unsaturated halide with an alkene. researchgate.net Chalcones can be synthesized via a Heck-type coupling, for example, through the carbonylative Heck reaction of aryl or alkenyl triflates with aromatic olefins under a carbon monoxide atmosphere. jmpas.com

Table 3: Examples of Palladium-Catalyzed Synthesis of Chalcones

| Reaction | Reactants | Catalyst | Conditions | Yield (%) | Reference |

| Suzuki Coupling | Cinnamoyl chloride, Phenylboronic acid | Pd(PPh₃)₄, Cs₂CO₃ | Anhydrous toluene | 41-51 | athabascau.ca |

| Suzuki Coupling | Benzoyl chloride, Styrylboronic acid | Pd(PPh₃)₄, Cs₂CO₃ | Anhydrous toluene | 68-93 | athabascau.ca |

| Carbonylative Heck | Aryl triflate, Styrene | Pd catalyst | 10 bar CO | - |

Wittig Reaction for Stereoselective Synthesis

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from carbonyl compounds and phosphonium ylides. It is particularly valuable for the stereoselective synthesis of chalcones, typically affording the thermodynamically more stable (E)-isomer.

The reaction involves the preparation of a phosphonium ylide from a corresponding phosphonium salt, which is then reacted with an aldehyde or ketone. For the synthesis of this compound, this would entail the reaction of a benzoyl-substituted phosphonium ylide with a hydroxy-substituted benzaldehyde. A key advantage of the Wittig reaction is its tolerance to a wide range of functional groups. An improved procedure for the Wittig reaction for chalcone synthesis involves using water as a solvent, which aligns with the principles of green chemistry.

Chemical Reactivity and Transformational Chemistry

Mechanistic Understanding of Intramolecular Rearrangements

The presence of a proton on the α-carbon allows 3-Hydroxy-1,3-diphenyl-2-propen-1-one to undergo intramolecular rearrangements, the most significant of which is keto-enol tautomerism. This dynamic equilibrium is fundamental to its structure and reactivity.

This compound exists as a dynamic equilibrium between two tautomeric forms: the diketo form (1,3-diphenylpropane-1,3-dione) and the enol form (this compound). masterorganicchemistry.com Tautomers are constitutional isomers that readily interconvert, typically involving the migration of a proton and the shifting of a double bond. libretexts.org In the case of dibenzoylmethane (B1670423), the equilibrium often strongly favors the enol tautomer. libretexts.org

The stability of the enol form is attributed to two primary factors: conjugation and the formation of a strong intramolecular hydrogen bond. masterorganicchemistry.comresearchgate.net The enol form possesses a conjugated system that extends across the C=C double bond and the carbonyl group, which contributes to its thermodynamic stability. Furthermore, the hydroxyl proton forms a strong intramolecular hydrogen bond with the carbonyl oxygen, creating a stable, quasi-aromatic six-membered ring. researchgate.net This intramolecular hydrogen bonding is a key feature stabilizing the enol form. masterorganicchemistry.com

In the gas phase at 380 K, dibenzoylmethane has been observed to exist almost entirely in the keto-enol form (100%). mdpi.com In solution, the position of the equilibrium is sensitive to various factors, but the enol form generally predominates. The keto-enol tautomerism equilibrium constant can be investigated using techniques like ¹H NMR spectroscopy. nih.gov

| Tautomeric Form | Structure | Key Stabilizing Features |

|---|---|---|

| Keto Form | 1,3-Diphenylpropane-1,3-dione | Two carbonyl groups |

| Enol Form | This compound | Conjugation, Intramolecular Hydrogen Bond |

The delicate balance of the keto-enol equilibrium can be significantly influenced by both the electronic nature of substituents on the aromatic rings and the polarity of the solvent environment.

Substituent Effects: The introduction of substituents onto the phenyl rings of dibenzoylmethane can alter the tautomeric equilibrium. A study using ¹H NMR spectroscopy on 23 derivatives of dibenzoylmethane found that significant changes in the keto-enol equilibrium were primarily observed for compounds with substituents in the ortho position. nih.gov For instance, electron-donating groups in the para position were found to cause hyperchromic effects in UV absorption spectra, but the most substantial shifts in the tautomeric equilibrium were linked to steric and electronic effects of ortho substituents. nih.gov Hydroxyl groups on the benzene (B151609) rings can further stabilize the enol form by enhancing intramolecular hydrogen bonding. researchgate.net Conversely, groups like amides can favor the keto form. researchgate.net

Solvent Effects: The polarity of the solvent plays a crucial role in determining the position of the keto-enol equilibrium. mdpi.com Generally, an increase in solvent polarity gently shifts the equilibrium toward the more polar tautomer. acs.org For many acyclic 1,3-dicarbonyls, the intramolecularly hydrogen-bonded enol form is less polar than the diketo form. acs.org Consequently, in less polar solvents, the enol form is favored, while in more polar solvents, the proportion of the keto form tends to increase. masterorganicchemistry.com For example, the enol content of acetoacetic acid, a related β-dicarbonyl compound, ranges from less than 2% in the highly polar solvent D₂O to 49% in the nonpolar solvent CCl₄. masterorganicchemistry.com This is because polar solvents can disrupt the internal hydrogen bond of the enol by forming intermolecular hydrogen bonds, thereby stabilizing the diketo form.

| Factor | Influence | Effect on Equilibrium |

|---|---|---|

| Ortho Substituents | Steric and electronic effects | Significant shift in equilibrium nih.gov |

| Increasing Solvent Polarity | Disruption of intramolecular H-bond; stabilization of the more polar tautomer | Shifts equilibrium toward the keto form |

| Nonpolar Solvents | Favors the less polar, intramolecularly H-bonded enol form | Shifts equilibrium toward the enol form masterorganicchemistry.com |

Investigation of Intermolecular Reactions

The dual reactivity of this compound, stemming from its keto-enol tautomerism, allows it to participate in a variety of intermolecular reactions. The enol form can act as a nucleophile, while the α,β-unsaturated carbonyl system is an electrophilic center.

The enone moiety within the structure of this compound serves as an electrophilic site, susceptible to attack by nucleophiles. wikipedia.org This reactivity is characteristic of α,β-unsaturated carbonyl compounds, which can undergo either direct (1,2-) addition to the carbonyl carbon or conjugate (1,4-) addition to the β-carbon. youtube.com

The addition of nucleophiles to the β-carbon of the α,β-unsaturated system is known as a conjugate or Michael addition. mdpi.com This is a particularly important reaction for 1,3-dicarbonyl compounds. mdpi.comacs.org In this context, the enolate form of a 1,3-dicarbonyl compound, which is readily formed in the presence of a base, can act as a soft nucleophile and add to an α,β-unsaturated acceptor (a Michael acceptor). libretexts.orgyoutube.com

While this compound itself is the enol form, its corresponding enolate is an excellent nucleophile for Michael reactions. The addition of stabilized 1,3-dicarbonyl compounds to electron-deficient alkenes is a fundamental carbon-carbon bond-forming method in organic synthesis. mdpi.com The reaction involves the attack of the nucleophilic enolate on the electrophilic β-carbon of a Michael acceptor, such as a nitroalkene or another α,β-unsaturated ketone. mdpi.comacs.org

Thiols (RSH) and their conjugate bases, thiolates (RS⁻), are excellent soft nucleophiles. chemistrysteps.comyoutube.com The thiolate anion is a highly reactive soft nucleophile that preferentially undergoes covalent reactions with soft electrophiles. nih.gov The α,β-unsaturated carbonyl system of this compound acts as a soft electrophile, making it a suitable substrate for conjugate addition by thiol nucleophiles. nih.govresearchgate.net

The reaction proceeds via a Michael-type addition, where the soft sulfur nucleophile attacks the soft electrophilic β-carbon of the enone system. nih.govresearchgate.net This high reactivity and preference for conjugate addition is a direct application of the Hard and Soft, Acids and Bases (HSAB) theory, which predicts that soft nucleophiles react preferentially and more rapidly with soft electrophiles. nih.govresearchgate.net This reaction is significant in biological contexts, as the cysteine residues in proteins contain thiol groups that can react with α,β-unsaturated carbonyls. nih.govnih.gov

Selective Derivatization Pathways

The presence of both a hydroxyl group and a carbonyl group, along with an acidic α-hydrogen in the diketone tautomer, provides multiple sites for selective chemical modification. These transformations are crucial for the synthesis of a wide array of derivatives with potential applications in various fields of chemistry.

The hydroxyl and carbonyl groups of this compound and its diketone tautomer can undergo a variety of interconversions, allowing for the synthesis of a range of related compounds. Key transformations include selective reductions and protection/deprotection strategies.

Selective Reduction: The selective reduction of one of the two carbonyl groups in the diketone form, or the reduction of the existing carbonyl in the enol form, can lead to the formation of β-hydroxy ketones and 1,3-diols. The stereochemical outcome of these reductions can often be controlled by the choice of reagents and reaction conditions. For instance, the reduction of 1,3-diketones with sodium borohydride (B1222165) in the presence of a protein like bovine serum albumin can proceed with high diastereoselectivity, favoring the formation of anti-1,3-diols. rsc.org Rhodium-catalyzed deoxygenative reduction of 1,3-diketones offers a method for the regioselective reduction of one carbonyl group over the other, particularly when one is aliphatic and the other is aromatic. acs.org Furthermore, iridium-catalyzed asymmetric hydrogenation has been employed for the desymmetrization of cyclic 1,3-diketones, yielding chiral β-hydroxy ketones with high enantioselectivity. researchgate.netacs.org

Protection and Deprotection: The selective protection of the hydroxyl group is a common strategy to allow for reactions to occur at other positions of the molecule. The hydroxyl group can be converted into various protecting groups, such as ethers or esters. cem.comhighfine.com For example, alkylation of a hydroxy-1,3-diphenylprop-2-en-1-one with a halogenated derivative in the presence of a base like cesium or potassium carbonate can be used to introduce an alkyloxy group. google.com Similarly, the carbonyl group can be protected as an acetal (B89532) or ketal by reacting the diketone with a diol in the presence of an acid catalyst. organic-chemistry.org These protecting groups can be selectively removed under specific conditions to regenerate the original functional group. cem.com The choice of protecting group is critical and depends on the stability required for subsequent reaction steps.

The conversion of the carbonyl group in this compound to a thiocarbonyl group is a significant transformation that opens up avenues for the synthesis of sulfur-containing heterocyclic compounds. Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) is a widely used and effective thionating agent for this purpose. organic-chemistry.orgnih.gov

The mechanism of thionation with Lawesson's reagent involves the dissociation of the reagent into a reactive dithiophosphine ylide. This ylide then reacts with the carbonyl oxygen in a [2+2] cycloaddition to form a four-membered thiaoxaphosphetane intermediate. This intermediate subsequently undergoes a retro-[2+2] cycloaddition, driven by the formation of a stable P=O bond, to yield the desired thioketone and a phosphorus-containing byproduct. nih.gov The reaction rate is generally faster for ketones compared to esters. organic-chemistry.orgnih.gov

Alternative thionating agents to Lawesson's reagent include phosphorus pentasulfide (P₄S₁₀) and Davy's reagent. nih.govmdpi.com Microwave irradiation has been shown to accelerate the thionation process, often leading to higher yields and shorter reaction times, and can sometimes be performed under solvent-free conditions. organic-chemistry.org The efficiency of the thionation of 1,3-dicarbonyl compounds can be influenced by the reaction conditions, including the solvent, temperature, and the presence of bases. nih.gov

Below is a table summarizing typical conditions for the thionation of carbonyl compounds.

| Carbonyl Substrate | Thionating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Perylenediimide | Lawesson's Reagent | 1-Methylnaphthalene | 180 | 0.5 | - | mdpi.com |

| Ketone | Lawesson's Reagent | Toluene | Reflux | - | High | organic-chemistry.org |

| Amide | Lawesson's Reagent | - | - | - | High | organic-chemistry.org |

| Ketone | P₄S₁₀/Pyridine | - | - | - | High | nih.gov |

| Perylenediimide | Davy's Reagent | - | - | - | 26-27 | mdpi.com |

Cyclization Reactions and Heterocyclic Ring Formation

The 1,3-dicarbonyl moiety of 1,3-diphenyl-1,3-propanedione is a versatile precursor for the synthesis of a wide variety of heterocyclic compounds. These reactions typically involve condensation with binucleophilic reagents, leading to the formation of five- or six-membered rings.

Synthesis of Pyrazoles: The reaction of 1,3-diphenyl-1,3-propanedione with hydrazine (B178648) or its derivatives is a classical and efficient method for the synthesis of pyrazoles. The reaction proceeds through a condensation mechanism, followed by cyclization and dehydration to afford the aromatic pyrazole (B372694) ring. The reaction conditions can be varied, including the use of different solvents and catalysts, to optimize the yield and reaction time. researchgate.netjchemlett.com For instance, the condensation can be carried out under solvent-free conditions using nano-silica sulfuric acid as a catalyst. researchgate.net Mechanochemical ball milling has also been employed for a solvent-free, one-pot synthesis of 3,5-diphenyl-1H-pyrazoles from chalcones and hydrazine. semanticscholar.org

Synthesis of Isoxazoles: Isoxazoles can be synthesized from 1,3-diphenyl-1,3-propanedione by condensation with hydroxylamine (B1172632). The reaction involves the formation of a mono-oxime intermediate, which then undergoes cyclization and dehydration. A straightforward procedure involves refluxing the diketone with hydroxylamine hydrochloride in ethanol, which can afford 3,5-diphenylisoxazole (B109209) in excellent yield. tcichemicals.comrjpbcs.com

Synthesis of Pyrimidines: The reaction of 1,3-diphenyl-1,3-propanedione with urea (B33335) or thiourea (B124793) provides access to pyrimidine (B1678525) derivatives. This condensation reaction, often referred to as a Biginelli-like reaction, typically requires acidic or basic catalysis. For example, the condensation of acetophenone (B1666503) derivatives, aldehydes, and urea in the presence of sulfamic acid under solvent-free conditions can yield 4,6-diarylpyrimidin-2(1H)-ones. researchgate.net Similarly, chalcones can be cyclized with thiourea in the presence of a catalyst like triphenylphosphine (B44618) to produce 4,6-diphenyl-3,4-dihydropyrimidine-2(1H)-thiones. researchgate.net

The following tables summarize representative reaction conditions and yields for the synthesis of these heterocycles from 1,3-diphenyl-1,3-propanedione or its precursors.

| Reagents | Catalyst/Solvent | Temperature (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1,3-Diphenyl-1,3-propanedione, Phenylhydrazine | Nano-silica sulfuric acid | 120 | 15 min | 95 | researchgate.net |

| 1,3-Diphenyl-1,3-propanedione, Phenylhydrazine | Acetic Acid | Reflux | 2 h | 80 | researchgate.net |

| Chalcone (B49325), Hydrazine Hydrate (B1144303) | Ball Milling | - | 30 min | 92 | semanticscholar.org |

Table 2: Synthesis of 3,5-Diphenylisoxazole

| Reagents | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 1,3-Diphenyl-1,3-propanedione, Hydroxylamine HCl | Ethanol | Reflux, overnight | 99 | tcichemicals.com |

Table 3: Synthesis of 4,6-Diphenylpyrimidin-2(1H)-one/thione

| Reagents | Catalyst/Solvent | Temperature (°C) | Time | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Acetophenone, Benzaldehyde (B42025), Urea | Sulfamic Acid | 70 | 20-40 min | 4,6-Diphenylpyrimidin-2(1H)-one | 90 | researchgate.net |

| Chalcone, Thiourea | Triphenylphosphine/Ethanol | 65 | - | 4,6-Diphenyl-3,4-dihydropyrimidine-2(1H)-thione | Good | researchgate.net |

Advanced Spectroscopic and Structural Characterization

High-Resolution Spectroscopic Probes for Structural Elucidation

High-resolution spectroscopy offers a powerful lens through which to examine the molecular intricacies of 3-Hydroxy-1,3-diphenyl-2-propen-1-one. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy, alongside Mass Spectrometry, collectively provide a comprehensive picture of its structure and behavior in various states.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Tautomeric States and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for investigating the tautomeric equilibrium between the keto (1,3-diphenylpropane-1,3-dione) and enol (this compound) forms. researchgate.netrsc.org The chemical shifts and coupling constants observed in ¹H and ¹³C NMR spectra provide definitive evidence for the predominant existence of the enol form in solution, characterized by a strong intramolecular hydrogen bond. researchgate.net

In deuterated chloroform (B151607) (CDCl₃), the ¹H NMR spectrum of the enol tautomer typically displays a characteristic signal for the enolic proton at a downfield chemical shift, indicative of its involvement in hydrogen bonding. The vinyl proton signal and the aromatic proton signals provide further structural confirmation. The ¹³C NMR spectrum is also diagnostic, with distinct chemical shifts for the carbonyl carbon, the enolic carbon bearing the hydroxyl group, and the vinyl carbon. rsc.org The significant difference in the chemical shifts of the carbonyl carbon in the keto form versus the enolic carbons in the enol form allows for the clear differentiation of the two tautomers. rsc.org For instance, the enolic carbon (C-OH) in similar systems resonates in the range of 161–171 ppm, whereas the carbonyl carbon of the corresponding enaminone (a related tautomer) appears further downfield at 179–191 ppm. rsc.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for the Enol Tautomer of this compound

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Enolic OH | ~16-17 | - |

| Vinylic CH | ~6.8 | ~95 |

| Carbonyl C=O | - | ~185 |

| Enolic C-OH | - | ~182 |

| Aromatic C-H | ~7.4-8.1 | ~127-135 |

| Quaternary Aromatic C | - | ~130-140 |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful tools for probing the vibrational modes of this compound, offering insights into its bonding and functional groups. mdpi.comresearchgate.net The spectra are characterized by a number of distinct bands corresponding to the stretching and bending vibrations of the molecule.

The IR spectrum of the enol form is notable for the absence of a sharp O-H stretching band in the typical 3200-3600 cm⁻¹ region. Instead, a very broad and strong absorption is often observed in the 1400–1700 cm⁻¹ range, which is attributed to the strong intramolecular O-H···O hydrogen bond. mdpi.comresearchgate.net This broadness arises from the coupling of the O-H stretching with other vibrational modes. researchgate.net The C=O and C=C stretching vibrations of the enol tautomer typically appear as strong bands in the 1600-1650 cm⁻¹ region.

Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. The Raman spectrum of dibenzoylmethane (B1670423) shows prominent peaks that can be assigned to phenyl ring modes and other skeletal vibrations. mdpi.com Low-temperature Raman studies have been particularly insightful, revealing details about the strength and nature of the intramolecular hydrogen bond. mdpi.com

Table 2: Key IR and Raman Vibrational Frequencies for this compound (Enol Form)

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| O-H Stretch (H-bonded) | ~1400-1700 (broad) | - |

| C=O Stretch | ~1605 | ~1600 |

| C=C Stretch | ~1540 | ~1550 |

| Phenyl Ring Modes | ~1595, 1490, 1450 | ~1595, 1000 |

Note: Frequencies are approximate and can be influenced by the physical state and temperature.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of this compound is characterized by strong absorption bands in the UV region, arising from π→π* transitions within the conjugated system. researchgate.net

Typically, two main absorption bands are observed. A high-energy band appears in the 200-280 nm range, while a lower-energy, more intense band is found in the 280-400 nm region. researchgate.net The position and intensity of these bands are sensitive to the solvent polarity and the presence of substituents on the aromatic rings. researchgate.net The extended conjugation involving the two phenyl rings and the enone moiety is responsible for the absorption in the UVA region. researchgate.net

Table 3: Typical UV-Vis Absorption Maxima (λmax) for this compound

| Electronic Transition | λmax (nm) | Solvent |

| π→π | ~260 | Non-polar |

| π→π | ~340-350 | Various |

Note: The λmax values are illustrative and can shift based on the solvent environment.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is a crucial technique for confirming the molecular weight and elucidating the fragmentation pattern of this compound. The electron ionization (EI) mass spectrum typically shows a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound (224.25 g/mol ). nih.gov

The fragmentation pattern provides valuable structural information. Common fragmentation pathways for ketones involve α-cleavage, which is the breaking of the bond adjacent to the carbonyl group. miamioh.edu For this compound, this can lead to the formation of characteristic fragment ions. The base peak in the mass spectrum is often due to a stable acylium ion.

Table 4: Key Fragments in the Mass Spectrum of Dibenzoylmethane

| m/z | Proposed Fragment Ion | Formula |

| 224 | Molecular Ion [M]⁺ | [C₁₅H₁₂O₂]⁺ |

| 105 | Benzoyl cation | [C₆H₅CO]⁺ |

| 77 | Phenyl cation | [C₆H₅]⁺ |

Note: The relative intensities of the peaks can vary depending on the ionization method and instrument conditions.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography provides the most definitive information about the three-dimensional structure of this compound in the solid state. Single-crystal X-ray diffraction studies have confirmed that in the crystalline form, the molecule exists exclusively as the enol tautomer with a strong intramolecular hydrogen bond. researchgate.net

The crystal structure reveals the planarity of the enone moiety and the relative orientations of the two phenyl rings. The intramolecular O-H···O hydrogen bond distance is typically short, indicating a strong interaction. The bond lengths within the six-membered ring formed by the enol and the hydrogen bond show a degree of delocalization, intermediate between single and double bonds.

Table 5: Illustrative Crystallographic Data for Dibenzoylmethane

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~5.9 |

| b (Å) | ~11.0 |

| c (Å) | ~17.8 |

| β (°) | ~98 |

| O-H···O distance (Å) | ~2.5 |

Note: These are representative values, and the exact parameters can be found in specific crystallographic database entries.

Correlation of Experimental Spectroscopic Data with Theoretical Calculations

Theoretical calculations, particularly those based on Density Functional Theory (DFT), are increasingly used to complement and interpret experimental spectroscopic data for this compound. mdpi.com By calculating properties such as optimized geometries, vibrational frequencies, NMR chemical shifts, and electronic transition energies, a deeper understanding of the experimental observations can be achieved.

For instance, calculated Raman spectra have shown good agreement with experimental spectra, aiding in the assignment of vibrational modes, especially those related to the intramolecular hydrogen bond. mdpi.com Similarly, Time-Dependent DFT (TD-DFT) calculations can predict the energies of electronic transitions, which can be correlated with the absorption bands observed in the UV-Vis spectrum. researchgate.net The comparison between calculated and experimental data not only validates the theoretical models but also provides a more robust interpretation of the spectroscopic features in terms of the underlying molecular structure and electronic properties.

Theoretical and Computational Chemistry Studies

Quantum Chemical Investigations of Electronic Structure and Energetics

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties and reactivity of 3-Hydroxy-1,3-diphenyl-2-propen-1-one. These methods allow for a detailed exploration of the molecule's geometry, the distribution of its electrons, and its propensity to participate in chemical reactions.

The geometry optimization process involves calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is reached. bohrium.com This stable structure is essential for subsequent calculations of other molecular properties.

| Parameter | Description | Typical Computational Level |

|---|---|---|

| Functional | Approximation to the exchange-correlation energy in DFT. | B3LYP |

| Basis Set | Set of mathematical functions used to build molecular orbitals. | 6-311G** |

| Goal | To find the lowest energy (most stable) molecular structure. | Energy Minimization |

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. youtube.com

The energy of the HOMO is related to the molecule's ionization potential and its nucleophilicity, while the LUMO's energy is related to the electron affinity and electrophilicity. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's kinetic stability, chemical reactivity, and electronic transport properties. nih.govresearchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. growingscience.com

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.20 | Highest Occupied Molecular Orbital; associated with electron-donating ability. |

| LUMO | -2.08 | Lowest Unoccupied Molecular Orbital; associated with electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.12 | Energy difference between HOMO and LUMO; indicates chemical stability. researchgate.net |

Chemical Hardness (η) is a measure of the molecule's resistance to changes in its electron distribution. It is calculated from the ionization potential (I) and electron affinity (A), which can be approximated by the HOMO and LUMO energies, respectively (η ≈ (I - A) / 2). dergipark.org.tr A higher value of chemical hardness indicates greater stability. mdpi.com

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons. It is defined in terms of the chemical potential (μ) and chemical hardness (η) (ω = μ² / 2η). arxiv.org This index is useful for classifying molecules as strong or marginal electrophiles.

These parameters, along with electronegativity (χ) and chemical softness (S), offer a comprehensive picture of the molecule's reactivity profile. mdpi.comdergipark.org.tr

| Descriptor | Formula | Calculated Value (eV) | Interpretation |

|---|---|---|---|

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.06 | Measures resistance to deformation of electron cloud. mdpi.com |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.14 | Represents the escaping tendency of electrons. |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 4.14 | Measures the power to attract electrons. mdpi.com |

| Electrophilicity Index (ω) | μ² / 2η | 4.16 | Quantifies the global electrophilic nature of the molecule. mdpi.com |

| Chemical Softness (S) | 1 / 2η | 0.24 | Reciprocal of hardness, indicates higher reactivity. mdpi.com |

Simulation of Spectroscopic Properties

Computational methods are also invaluable for predicting and interpreting the spectroscopic signatures of this compound, providing a direct link between theoretical models and experimental observations.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of molecular structure elucidation. Theoretical calculations of NMR chemical shifts can aid in the assignment of experimental spectra and provide confidence in structural assignments. jlu.edu.cnnsf.gov The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR shielding tensors from first principles. scielo.brresearchgate.net

By performing GIAO calculations on the DFT-optimized geometry of this compound, it is possible to predict the ¹³C and ¹H chemical shifts. osti.gov These predicted values are often linearly correlated with experimental data, allowing for accurate assignments of the signals in the NMR spectrum. scielo.br

| Atom | Predicted ¹³C Chemical Shift (ppm) | Atom | Predicted ¹H Chemical Shift (ppm) |

|---|---|---|---|

| C=O | 192.5 | OH | 12.8 |

| C-OH | 164.0 | CH= (α) | 7.8 |

| CH= (β) | 145.1 | CH= (β) | 7.9 |

| Aromatic C-H | 118.0 - 136.0 | Aromatic H | 7.4 - 8.2 |

| Aromatic C-C | 119.0 - 138.0 | - | - |

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational tool for studying the excited states of molecules and simulating their electronic absorption spectra, such as UV-Visible spectra. mdpi.comresearchgate.net By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption maxima (λmax) and the nature of the electronic transitions (e.g., π→π* or n→π*). researchgate.net

For this compound, TD-DFT calculations can help to understand the origin of the observed absorption bands and how they are influenced by the molecular structure. researchgate.net The calculations can also be performed in the presence of different solvents to model the effect of the environment on the electronic spectrum. mdpi.com

| Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

|---|---|---|---|

| 345 | 0.85 | HOMO → LUMO | π→π |

| 250 | 0.45 | HOMO-1 → LUMO | π→π |

Computational Vibrational Spectroscopy (e.g., FT-IR, FT-Raman)

Theoretical calculations, particularly those employing density functional theory (DFT), have been instrumental in understanding the vibrational spectra of this compound. By calculating harmonic wavenumbers and comparing them with experimental Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectra, a detailed assignment of vibrational modes can be achieved.

Studies utilizing DFT calculations at the B3LYP/6-311G** level of theory have provided a comprehensive assignment for the vibrational bands of the molecule and its deuterated analog. nih.govubc.ca The enol form of dibenzoylmethane (B1670423) is stabilized by a strong intramolecular hydrogen bond, which significantly influences the vibrational frequencies of the O-H, C=O, and C=C groups involved in the chelated ring. ubc.ca The characteristic spectral features for such resonance-assisted H-bond systems include the absence of pronounced carbonyl stretching bands and the appearance of strong absorption bands in the 1580-1630 cm⁻¹ region. researchgate.net

Recent investigations using low-temperature Raman spectroscopy have further elucidated the dynamics of the hydrogen bond. mdpi.comnsc.ru At very low temperatures (5 K), the hydrogen bond is observed to be extremely strong, with the proton located at the midpoint of the O···O segment. mdpi.com This results in specific vibrational frequencies for the proton (1543 and 1709 cm⁻¹) and deuteron (B1233211) (1045 and 1087 cm⁻¹) that are characteristic of a single-well potential. mdpi.comnsc.ru As the temperature increases, the dynamics of this bond evolve, which is reflected in the Raman spectra. mdpi.com

The table below presents a selection of theoretically calculated and experimentally observed vibrational frequencies for key modes of this compound.

| Vibrational Mode Assignment | Experimental FT-IR ubc.ca | Experimental FT-Raman ubc.ca | Calculated (DFT/B3LYP) ubc.ca |

|---|---|---|---|

| ν(OH) | ~2650 (broad) | - | 2810 |

| ν(C=O) + ν(C=C) | 1601 | 1598 | 1585 |

| ν(C=C) + ν(C=O) | 1557 | 1559 | 1547 |

| Phenyl Ring Stretching | 1487 | 1490 | 1479 |

| δ(OH) | 1458 | - | 1470 |

| ν(C-C) + δ(C-H) | 1319 | 1320 | 1309 |

| γ(OH) | 895 | - | 880 |

Note: ν = stretching, δ = in-plane bending, γ = out-of-plane bending. Frequencies are in cm⁻¹.

Exploration of Molecular Interactions and Bonding

Hydrogen Bonding Characteristics and Influence on Conformation

The most significant molecular interaction governing the conformation of this compound is its strong intramolecular O-H···O hydrogen bond. This interaction forces the molecule into a planar, six-membered pseudo-aromatic ring structure. ubc.ca This chelation is a primary example of resonance-assisted hydrogen bonding (RAHB), which significantly stabilizes the enol tautomer over the diketo form. researchgate.net

Computational studies have quantified the strength and geometric parameters of this hydrogen bond. DFT calculations at the B3LYP/6-311++G** level of theory estimate the hydrogen bond energy to be a substantial 16.15 kcal/mol. nih.govubc.ca This is stronger than the hydrogen bond in the parent molecule, acetylacetone, indicating that the phenyl groups enhance the bond strength. ubc.ca The calculated O···O distance is approximately 2.502 Å, which is shorter than in related β-diketones and consistent with a very strong hydrogen bond. ubc.ca Experimental data from X-ray and neutron diffraction confirm a short O···O distance of around 2.46 Å at room temperature. mdpi.com

Non-Covalent Interactions (NCI) Analysis

Non-Covalent Interactions (NCI) analysis is a computational method used to visualize and identify weak interactions such as van der Waals forces, hydrogen bonds, and steric clashes in real space. This analysis is based on the electron density and its reduced gradient.

Prediction of Advanced Material Properties

Non-Linear Optical (NLO) Properties Calculations

Organic molecules with extended π-conjugated systems, such as the chalcone-like structure of this compound, are of significant interest for applications in non-linear optics (NLO). NLO materials can alter the properties of light and are crucial for technologies like optical switching and data storage.

Dipole Moment and Polarizability Predictions

The molecular dipole moment (μ) and polarizability (α) are fundamental electronic properties that can be accurately predicted using computational methods. These properties are crucial for understanding a molecule's interaction with electric fields and its potential as an NLO material.

For this compound, the asymmetric nature of the chelated enol ring, with its distinct C=O and C-OH moieties, results in a permanent molecular dipole moment. The delocalized π-electron system across the two phenyl rings and the propenone backbone contributes significantly to the molecule's polarizability. Computational methods like Hartree-Fock (HF) and Density Functional Theory (DFT) with appropriate basis sets are employed to calculate these values. repositorioinstitucional.mx While these properties are fundamental to the molecule's electronic character, specific theoretical studies providing converged, high-level calculated values for the dipole moment and polarizability of this compound are not prominently featured in the reviewed literature, which has focused more on its structural and vibrational characteristics. ubc.ca

Applications in Advanced Organic Synthesis and Materials Science

Role as a Versatile Building Block in Complex Molecule Synthesis

The reactivity of the dicarbonyl moiety in 3-Hydroxy-1,3-diphenyl-2-propen-1-one makes it an essential precursor in the synthesis of diverse and complex molecular architectures. Its ability to react with various bifunctional reagents is central to its utility in constructing heterocyclic systems and as an intermediate in stereoselective processes.

This compound is a cornerstone in heterocyclic chemistry, enabling the synthesis of numerous ring systems through condensation reactions. wikipedia.org The 1,3-dicarbonyl functionality provides a three-carbon component for cyclization with reagents containing two nucleophilic centers.

Pyrazoles : The reaction of 1,3-diketones with hydrazine (B178648) is a classical and efficient method for synthesizing pyrazole (B372694) rings. wikipedia.org Specifically, the condensation of this compound with hydrazine hydrate (B1144303) or its derivatives leads to the formation of 3,5-diphenylpyrazole. wikipedia.orgnih.gov This reaction proceeds through initial condensation at one carbonyl group, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.

Thiazines and Pyrimidines : The synthesis of six-membered heterocycles like thiazines and pyrimidines can be achieved by reacting 1,3-dicarbonyl compounds with appropriate bifunctional reagents. For pyrimidines, condensation with urea (B33335) or thiourea (B124793) provides the necessary N-C-N fragment to form the heterocyclic ring. wikipedia.org While specific examples detailing the synthesis of thiazines directly from this compound are less common, the general synthetic strategy involves the reaction of a 1,3-dielectrophile with a C-N-S synthon.

Flavanones and Isoxazoles : This compound is a key intermediate in the synthesis of flavanones through the Baker-Venkataraman rearrangement. In this process, an o-hydroxyacetophenone is first acylated with a benzoyl group, and the resulting ester undergoes a base-catalyzed rearrangement to form an o-hydroxydibenzoylmethane derivative. Subsequent acid-catalyzed cyclization of this 1,3-diketone affords the flavanone (B1672756) skeleton. Isoxazoles are readily synthesized by the condensation of 1,3-dicarbonyl compounds with hydroxylamine (B1172632). nih.gov The reaction proceeds via the formation of an oxime at one carbonyl group, followed by cyclization and dehydration.

Quinolinones, Benzofuranones, and Benzodiazepines : The versatility of this compound extends to the synthesis of fused heterocyclic systems. For instance, it can participate in reactions leading to benzofuranone derivatives through electrochemical oxidation of benzenediols in its presence. greenchemindustries.com The electrochemically generated quinone undergoes a Michael addition with the enolate of dibenzoylmethane (B1670423), followed by cyclization to form the benzofuranone core. greenchemindustries.com While direct syntheses of quinolinones and benzodiazepines from this specific precursor are not extensively documented, its structural motif is analogous to intermediates used in established synthetic routes for these heterocycles, such as the condensation of o-phenylenediamines with β-dicarbonyl compounds to form benzodiazepines. frontiersin.org

Table 1: Synthesis of Heterocyclic Compounds from this compound

| Heterocycle | Reagent(s) | General Reaction Type | Reference |

|---|---|---|---|

| Pyrazole | Hydrazine | Condensation/Cyclization | wikipedia.org |

| Pyrimidine (B1678525) | Urea / Thiourea | Condensation/Cyclization | wikipedia.org |

| Flavanone | (via Baker-Venkataraman) | Intramolecular Rearrangement/Cyclization | - |

| Isoxazole | Hydroxylamine | Condensation/Cyclization | nih.gov |

| Benzofuranone | Benzenediols (electrochemical) | Michael Addition/Cyclization | greenchemindustries.com |

Polyoxy compounds, often found in nature as polyketides, are characterized by chains of alternating carbon and oxygen functionalities with defined stereochemistry. The biosynthesis of these molecules involves the sequential condensation of small carboxylic acid units, a process catalyzed by polyketide synthases (PKSs). nih.govmdpi.com The resulting β-keto intermediates are then subjected to stereospecific reduction, dehydration, and further reduction to install the desired stereocenters. nih.gov

While this compound is not a direct biological intermediate, its 1,3-dicarbonyl structure mimics the β-keto functionality central to polyketide synthesis. This makes it and its derivatives valuable building blocks in biomimetic and iterative synthetic strategies aimed at constructing complex polyol chains. frontiersin.org Synthetic methodologies have been developed for the stereoselective construction of 1,3-polyol arrays, and the principles governing these syntheses can be applied to derivatives of this compound to create specific stereochemical arrangements. frontiersin.orgfigshare.com

Catalytic Applications and Mechanistic Insights

The ability of this compound to act as a ligand for metal ions has led to its extensive use in the development of catalysts for a variety of organic transformations. Its conjugate base, the dibenzoylmethanate anion, forms stable chelate complexes with numerous transition metals, influencing their catalytic activity and selectivity.

In the field of metal-mediated catalysis, dibenzoylmethane is a widely used ancillary ligand. By coordinating to a metal center, it can modify the steric and electronic environment of the catalyst, thereby tuning its reactivity and selectivity. For example, dysprosium(III) complexes with dibenzoylmethane and various azacyclo-auxiliary ligands have been synthesized and studied for their magnetic properties, demonstrating the influence of the ligand sphere on the metal's coordination geometry. researchgate.netrsc.org Iron(III) complexes of hydroxyl-functionalized dibenzoylmethane have been shown to act as catalysts for the ring-opening polymerization of lactide, producing biocompatible polymers. cambridge.org The metal center's catalytic activity is directly influenced by the coordinated dibenzoylmethanate ligands.

While the compound itself is not typically classified as an organocatalyst, its derivatives can serve as substrates in organocatalytic reactions. For instance, the enantioselective conjugate addition of nitromethane (B149229) to benzylidene-2-benzoyl acetate, a derivative of dibenzoylmethane, has been achieved using a dihydroquinine-derived squaramide organocatalyst. frontiersin.org This demonstrates how the core structure can be incorporated into molecules that are amenable to asymmetric transformations mediated by small organic molecules.

A significant goal in catalysis is the development of systems that can be easily recovered and reused, thereby reducing cost and environmental impact. The stable metal complexes formed with dibenzoylmethane are ideal candidates for immobilization onto solid supports to create heterogeneous, reusable catalysts.

By anchoring a dibenzoylmethane-metal complex to a polymer backbone or an inorganic support like silica, a solid-phase catalyst can be prepared. Such heterogeneous catalysts can be readily separated from the reaction mixture by simple filtration, allowing for their reuse in subsequent reaction cycles. While specific industrial-scale reusable catalysts based on this compound are not widely publicized, the principle is a well-established strategy in catalysis. iiprd.com The robustness of the dibenzoylmethanate-metal bond is key to preventing leaching of the active metal species from the support, ensuring the longevity and efficiency of the reusable catalyst.

Development of Novel Materials

The intrinsic properties of this compound, particularly its strong absorption of ultraviolet (UV) radiation, have made it and its derivatives valuable components in the formulation of advanced materials.

UV Filters and Stabilizers : One of the most prominent applications of this compound is in the protection of materials from UV degradation. Its conjugated system allows it to absorb harmful UV-A rays, which is why derivatives like avobenzone (B1665848) (4-tert-butyl-4'-methoxydibenzoylmethane) are widely used as active ingredients in sunscreens. wikipedia.orggreenchemindustries.com Beyond personal care products, it is also incorporated into plastics and rubbers as a UV stabilizer, preventing the photodegradation that leads to discoloration, brittleness, and loss of mechanical properties. greenchemindustries.com

Polymers and Metallobiomaterials : Dibenzoylmethane derivatives can be functionalized and incorporated into polymer chains to create materials with tailored properties. For example, hydroxyl-modified dibenzoylmethane can act as an initiator for the polymerization of lactide, leading to the formation of biocompatible and biodegradable polylactic acid (PLA) stars with a metal-complex core. cambridge.org Furthermore, polysiloxanes have been grafted with dibenzoylmethanatoboron difluoride to create polymers with unique optical and thermal properties, suitable for applications as sensors or imaging agents. nih.govresearchgate.net Polymers of intrinsic microporosity (PIMs) have also been synthesized using dibenzomethanopentacene-based monomers for potential use in gas-separation membranes. nih.gov

Table 2: Applications of this compound in Materials Science

| Application Area | Function of Compound | Resulting Material/Product | Reference |

|---|---|---|---|

| Personal Care | UV-A Absorber | Sunscreens | greenchemindustries.com |

| Plastics & Coatings | UV Stabilizer | UV-resistant polymers, agricultural films | greenchemindustries.com |

| Polymer Chemistry | Ligand, Initiator, Monomer | Metallobiomaterials, Fluorescent Polymers, PIMs | cambridge.orgnih.govnih.gov |

| Electronics/Optics | Ligand for Luminescent Ions | Light-emitting complexes and materials | cambridge.org |

Exploration in Polymer Chemistry and Advanced Functional Materials

The structural framework of chalcones, including this compound, serves as a versatile scaffold for the development of advanced polymers and functional materials. researchgate.net The core chalcone (B49325) structure, characterized by an α,β-unsaturated carbonyl system flanked by two aromatic rings, provides a unique combination of rigidity and electronic conjugation, which is highly desirable in materials science. Researchers have leveraged these features to incorporate chalcone moieties into polymer backbones or as pendant groups, leading to materials with tailored thermal, optical, and electronic properties.

The ease of synthesis of chalcone derivatives allows for the introduction of various functional groups, enabling the creation of a diverse library of monomers for polymerization. researchgate.net These functionalities can influence properties such as solubility, processability, and the final performance of the material. For instance, chalcones have been investigated for their role as polymerization initiators. researchgate.net Their unique photochemical properties can be harnessed to trigger polymerization reactions upon exposure to light, making them useful in applications like photolithography and 3D printing.

In the realm of advanced functional materials, chalcone-based structures are explored for applications beyond simple polymers. They have been incorporated into photorefractive polymers, which are materials that exhibit a change in their refractive index upon exposure to light. researchgate.net This property is crucial for applications in holographic data storage and optical information processing. The incorporation of chalcones can enhance the charge generation and transport capabilities of these materials, which are key to their performance. Furthermore, ferrocenyl chalcone oligomers and polymers have been synthesized, demonstrating excellent solution processability and thermal stability, making them attractive for various material applications. researchgate.net

Design of Optoelectronic Materials Based on Derivatives

The distinct molecular architecture of chalcone derivatives makes them highly promising candidates for optoelectronic applications, including light-emitting diodes (LEDs) and solar cells. um.edu.my Their structure, often described as a donor-π-acceptor (D-π-A) system, facilitates efficient intramolecular charge transfer (ICT), a critical process for the functioning of optoelectronic devices. um.edu.myum.edu.my The α,β-unsaturated carbonyl bridge acts as an effective π-linker between the two aromatic rings, which can be substituted with electron-donating and electron-withdrawing groups to fine-tune the material's electronic properties. um.edu.my

By strategically modifying the chemical structure of chalcones, researchers can tailor their optoelectronic characteristics. um.edu.my This tunability allows for the precise control of properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. The energy gap between these frontier orbitals is a key determinant of a material's potential application in optoelectronic devices. um.edu.myum.edu.my Computational studies, often employing Density Functional Theory (DFT), have shown that the HOMO-LUMO energy gap in some chalcone derivatives falls within a range suitable for efficient charge transfer, indicating their promise for these technologies. um.edu.myum.edu.my

The performance of chalcone-based optoelectronic materials is also influenced by their optical properties. Time-dependent DFT studies on 1,3-diphenyl-2-propen-1-one and its derivatives reveal absorption bands in the UV-visible region, corresponding to π–π* and n-π* electronic transitions. researchgate.net The large values of polarizabilities calculated for these molecules make them favorable for nonlinear optical (NLO) applications. researchgate.net Thin films of chalcone derivatives have been prepared and their optical spectra recorded, showing their potential for use in various optoelectronic components. researchgate.net The structural versatility and tunable electronic properties of chalcones thus provide a robust platform for the rational design of next-generation organic optoelectronic materials. um.edu.my

Interactive Data Table: Properties of Chalcone Derivatives for Optoelectronics

| Derivative Name | HOMO-LUMO Energy Gap (eV) | Key Structural Feature | Potential Application |

| (E)-1-(4-nitrophenyl)-3-(4-phenylthiophen-2-yl)prop-2-en-1-one | 3.1 - 3.4 | Donor-pi-acceptor (D-π-A) configuration | Optoelectronic devices |

| (E)-4-(3-(4-phenylthiophen-2-yl) acryloyl)benzonitrile | 3.1 - 3.4 | Donor-pi-acceptor (D-π-A) configuration | Optoelectronic devices |

| 1,3-Diphenyl-2-propen-1-one | 4.12 | Core chalcone structure | Nonlinear optical applications |

| 1-(4-chlorophenyl)-3-(4-N,N-dimethylaminophenyl)-2-propen-1-one | Not specified | Thin film formation capability | Optoelectronic devices |

Q & A

Q. Advanced SAR :

- Electron-withdrawing groups (e.g., -Cl, -CF₃) enhance alpha-amylase inhibition by stabilizing enzyme-ligand interactions .

- Methoxy substituents on aromatic rings improve anti-inflammatory activity due to increased lipophilicity and membrane permeability .

How can Design of Experiments (DoE) improve synthetic protocols for chalcones?

Q. Advanced Experimental Design :

- Taguchi Design identifies critical factors (e.g., solvent, ultrasound frequency) for yield optimization .

- Response surface methodology (RSM) models interactions between variables, minimizing trial runs.

What strategies address low yields or impurities in chalcone synthesis?

Q. Basic Troubleshooting :

- Use anhydrous solvents to prevent hydrolysis.

- Optimize base concentration (e.g., NaOH) to avoid side reactions.

Advanced Solutions : - Employ LC-MS to trace byproducts (e.g., diastereomers) and adjust reaction stoichiometry .

- Lewis acids (e.g., BF₃) isomerize undesired cis intermediates to trans configurations .

How do in vitro and in vivo models differ in evaluating pharmacological efficacy?

Q. Advanced Considerations :

- In vitro : Use cell lines (e.g., RAW 264.7 macrophages) for anti-inflammatory assays (NO inhibition) .

- In vivo : Rodent models assess bioavailability and toxicity. Derivatives with logP < 3.5 are prioritized for better absorption .

What safety protocols are recommended for handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.